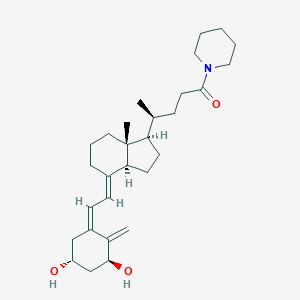
Ecalcidene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ecalcidene is a small molecule drug with the molecular formula C29H45NO3 . It is a vitamin D analog primarily developed for its potential therapeutic applications in treating immune system diseases, skin, and musculoskeletal diseases, particularly psoriasis . This compound acts as a vitamin D receptor agonist, making it a promising candidate for various medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ecalcidene involves several steps, including the formation of its core structure and the introduction of functional groups. The key steps in the synthetic route include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the cyclization of precursor molecules.
Introduction of Functional Groups: Functional groups such as hydroxyl and piperidinyl groups are introduced through specific reactions to achieve the desired molecular structure.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ecalcidene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while reduction reactions can yield reduced forms of this compound .
Scientific Research Applications
Ecalcidene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying vitamin D analogs and their chemical properties.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential therapeutic applications in treating psoriasis and other immune-related diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Ecalcidene exerts its effects by acting as a vitamin D receptor agonist. It binds to the vitamin D receptor (NR1I1), which is a nuclear receptor involved in regulating calcium homeostasis and immune responses. Upon binding, this compound modulates the expression of target genes, leading to its therapeutic effects .
Comparison with Similar Compounds
Ecalcidene is unique among vitamin D analogs due to its specific structure and functional groups. Similar compounds include:
Calcitriol: Another vitamin D analog with similar therapeutic applications.
Paricalcitol: Used in the treatment of secondary hyperparathyroidism.
Doxercalciferol: A synthetic vitamin D analog used to manage chronic kidney disease.
This compound stands out due to its specific binding affinity and efficacy in treating psoriasis and other immune-related conditions .
Properties
CAS No. |
150337-94-3 |
|---|---|
Molecular Formula |
C29H45NO3 |
Molecular Weight |
455.7 g/mol |
IUPAC Name |
(4S)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one |
InChI |
InChI=1S/C29H45NO3/c1-20(9-14-28(33)30-16-5-4-6-17-30)25-12-13-26-22(8-7-15-29(25,26)3)10-11-23-18-24(31)19-27(32)21(23)2/h10-11,20,24-27,31-32H,2,4-9,12-19H2,1,3H3/b22-10+,23-11-/t20-,24+,25+,26-,27-,29+/m0/s1 |
InChI Key |
DXWZPQRKPXFQGC-QCUPEZPBSA-N |
SMILES |
CC(CCC(=O)N1CCCCC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Isomeric SMILES |
C[C@@H](CCC(=O)N1CCCCC1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |
Canonical SMILES |
CC(CCC(=O)N1CCCCC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Synonyms |
1-(1,3-dihydroxy-24-oxo-9,10-secochola-5,7,10(19)-trien-24-yl)piperidine ecalcidene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















